

Comparative Guide to the In Vitro Antifungal Activity of 4-Aminopiperidine Derivatives

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Compound of Interest

Compound Name: 4-Acetamidopiperidine

Cat. No.: B1270075

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This guide provides a comparative analysis of the in vitro antifungal activity of novel 4-aminopiperidine derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential as antifungal agents. The data presented is based on recent studies exploring the efficacy of these compounds against a range of clinically relevant fungal pathogens.

Performance Comparison of 4-Aminopiperidine Derivatives

Recent research has identified several 4-aminopiperidine derivatives with significant antifungal properties. A notable study synthesized a library of over 30 such compounds and evaluated their activity.^{[1][2]} Two promising candidates, 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine, demonstrated considerable in vitro antifungal activity against various species of *Candida* and *Aspergillus*.^{[1][2]}

The antifungal efficacy of these derivatives was compared against established antifungal agents, amorolfine and voriconazole. The minimum inhibitory concentration (MIC) is a key indicator of antifungal activity, with lower values indicating higher potency. The following table summarizes the MIC values for the most active 4-aminopiperidine derivatives against a panel of fungal strains.

Compound	Fungal Strain	MIC Range (μ g/mL)
1-benzyl-N-dodecylpiperidin-4-amine (2b)	Yarrowia lipolytica	1
Candida spp.	1 - >16	
Aspergillus spp.	0.5 - >16	
Mucormycetes	8 - >16	
N-dodecyl-1-phenethylpiperidin-4-amine (3b)	Yarrowia lipolytica	1
Candida spp.	1 - >16	
Aspergillus spp.	0.5 - >16	
Mucormycetes	4 - >16	
Amorolfine Hydrochloride (Reference)	Yarrowia lipolytica	1
Candida spp.	1 - >16	
Aspergillus spp.	1 - >16	
Mucormycetes	8 - >16	
Voriconazole (Reference)	Yarrowia lipolytica	1
Candida spp.	\leq 0.03 - >16	
Aspergillus spp.	0.25 - >16	
Mucormycetes	0.5 - >16	

Data sourced from Furtner et al. Antifungal activity was determined as MIC100 for *Yarrowia lipolytica*, MIC90 for molds, and MIC80 for yeasts.[\[1\]](#)

The data indicates that compounds 2b and 3b exhibit antifungal activity comparable to the established antifungal agent amorolfine and, in some cases, voriconazole, particularly against

Yarrowia lipolytica.^[1] Notably, compound 3b showed the lowest MICs against Mucormycetes, a group of fungi known for its resistance to common antifungals.^[1]

Experimental Protocols

The in vitro antifungal activity of the 4-aminopiperidine derivatives was determined using standardized methodologies to ensure reproducibility and comparability of the results.

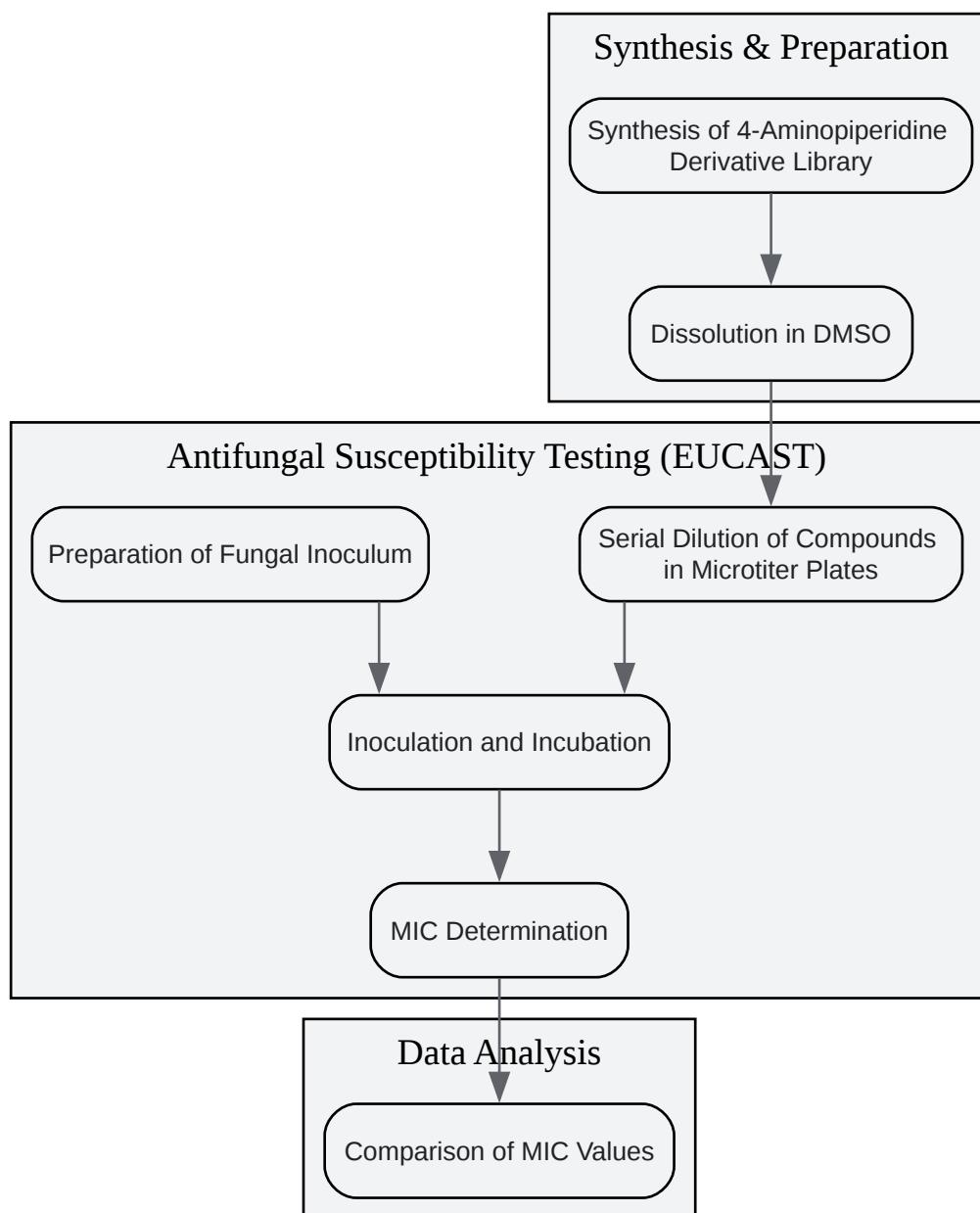
Antifungal Susceptibility Testing

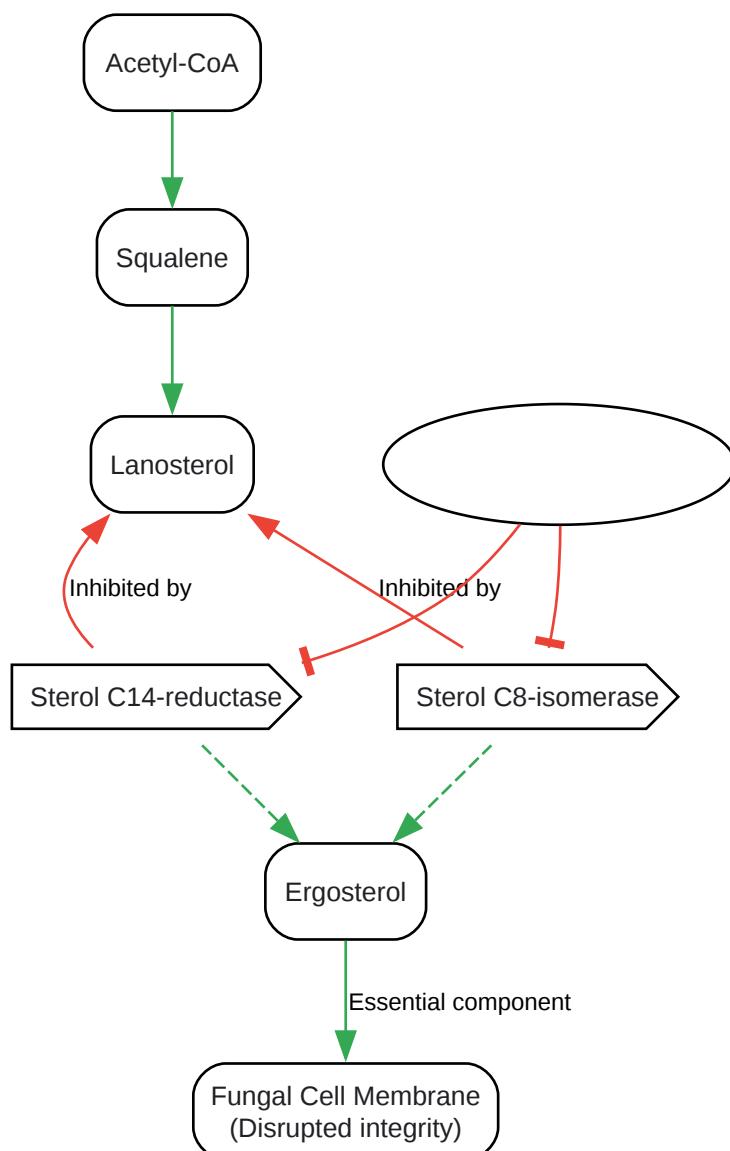
A standardized microbroth dilution assay, in accordance with the European Committee of Antifungal Susceptibility Testing (EUCAST), was employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds.^[1]

- **Fungal Isolates:** A panel of clinically relevant fungal isolates, including various species of *Aspergillus*, *Candida*, and *Mucormycetes*, were used.^[1]
- **Inoculum Preparation:** Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain the final inoculum concentration.
- **Compound Preparation:** The 4-aminopiperidine derivatives and reference antifungal agents were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in the microtiter plates.
- **Incubation:** The microtiter plates containing the fungal inoculum and test compounds were incubated at 35-37°C for 24-48 hours.
- **MIC Determination:** The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (e.g., 80% for yeasts and 90% for molds) compared to the growth control.^[1]

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams illustrate the general workflow for screening antifungal activity and the proposed mechanism of action for the 4-aminopiperidine derivatives.





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